![molecular formula C8H9ClN2O2 B2954016 (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate CAS No. 2174000-21-4](/img/structure/B2954016.png)
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate
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Overview
Description
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
Pharmaceutical Research
Compounds with the pyrimidine structure have been explored for their potential anticancer properties. A series of new α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized, indicating a focus on developing anticancer agents .
Biological Activity Studies
Pyrimidine derivatives are known to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects . This suggests that (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate could be studied for similar biological activities.
Mechanism of Action
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key structural components of many important biological molecules, including nucleic acids (DNA and RNA), where they pair with purines to form the genetic code .
Mode of action
The specific mode of action would depend on the particular biochemical pathway that the pyrimidine derivative is involved in. For example, some pyrimidine derivatives are known to inhibit the synthesis of DNA and RNA, thereby affecting cell division and growth .
Biochemical pathways
Pyrimidines play a crucial role in many biochemical pathways. For instance, they are involved in the synthesis of DNA and RNA, protein synthesis, regulation of enzymes, and signal transduction .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidines can vary greatly depending on their specific chemical structure. Some pyrimidines are well absorbed and can cross cell membranes, while others are rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrimidines can be diverse, ranging from inhibition of cell growth and division to the induction of apoptosis (programmed cell death). They can also affect the function of various enzymes and proteins .
Action environment
The action of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of some pyrimidines can be enhanced or inhibited by certain ions or molecules .
properties
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(9)11-8(10-5)4-13-6(2)12/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVKWZQGAXTTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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